1-(5-bromo-1H-indazol-3-yl)ethanone

Regioisomerism IKK2 inhibitors Indazole functionalization

Choose this specific 3-acetyl regioisomer (CAS 886363-74-2) over the 1-acetyl variant. The 3-acetyl group enables Claisen condensations, hydrazone formation, and cyclization reactions essential for IKK2 inhibitor programs (validated by GSK). The 5-bromo handle supports Suzuki-Miyaura and Buchwald-Hartwig couplings. Free indazole NH allows orthogonal N-functionalization. Contamination with the 1-acetyl regioisomer (CAS 152626-92-1) produces false screening results. ≥96% purity guaranteed.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
CAS No. 886363-74-2
Cat. No. B1445409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-bromo-1H-indazol-3-yl)ethanone
CAS886363-74-2
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=NNC2=C1C=C(C=C2)Br
InChIInChI=1S/C9H7BrN2O/c1-5(13)9-7-4-6(10)2-3-8(7)11-12-9/h2-4H,1H3,(H,11,12)
InChIKeyHOPFEUJFXKXWNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Bromo-1H-indazol-3-yl)ethanone (CAS 886363-74-2): Core Identity and Structural Positioning for Procurement Decisions


1-(5-Bromo-1H-indazol-3-yl)ethanone is a brominated indazole derivative bearing an acetyl group at the 3-position of the indazole ring, with the molecular formula C₉H₇BrN₂O and a molecular weight of 239.07 g/mol . It exists as a white crystalline solid with a calculated solubility of 0.17 g/L in water at 25°C and a calculated boiling point of 403.8 ± 25.0°C at 760 mmHg . The 5-bromo substitution provides a reactive handle for cross-coupling chemistry, while the 3-acetyl group enables condensation and cyclization reactions, establishing this compound as a versatile intermediate rather than a terminal bioactive molecule . This evidence guide is structured specifically for scientific procurement specialists and medicinal chemists who must differentiate this specific positional isomer from its close structural analogs when sourcing building blocks for kinase inhibitor programs or fragment-based drug discovery.

Why 1-(5-Bromo-1H-indazol-3-yl)ethanone Cannot Be Simply Substituted: Regioisomeric Specificity in Indazole-Based Synthesis


Generic substitution of this compound with close analogs is not scientifically defensible due to positional isomerism at the indazole core. The 3-acetyl substitution pattern defines the compound's reactivity and downstream applications entirely differently from the 1-acetyl regioisomer, 1-(5-bromo-1H-indazol-1-yl)ethanone (CAS 152626-92-1) [1]. The 1-acetyl isomer bears its reactive group on the nitrogen atom of the pyrazole ring, whereas the 3-acetyl substitution places the ketone on the carbon atom of the indazole system, enabling fundamentally different synthetic transformations including Claisen-type condensations, hydrazone formations, and cyclization reactions that are inaccessible to the 1-acetyl variant . Furthermore, the 5-bromo substitution on the benzene ring creates a distinct reactivity profile compared to 4-bromo, 6-bromo, or 7-bromo positional isomers, affecting both cross-coupling regioselectivity and the electronic properties that govern biological target engagement in derived kinase inhibitors [2]. The data presented in Section 3 quantifies these differentiation dimensions to inform rigorous procurement criteria.

Quantitative Differentiation Evidence: 1-(5-Bromo-1H-indazol-3-yl)ethanone vs. Structural Analogs


Regioisomeric Differentiation: 3-Acetyl vs. 1-Acetyl Substitution Determines Synthetic Utility in IKK2 Inhibitor Synthesis

The 3-acetyl substitution pattern of 1-(5-bromo-1H-indazol-3-yl)ethanone enables lithiation and subsequent organometallic coupling reactions that are geometrically and electronically prohibited in the 1-acetyl regioisomer (1-(5-bromo-1H-indazol-1-yl)ethanone, CAS 152626-92-1). In the GlaxoSmithKline IKK2 inhibitor program, the 3-position acetylated indazole scaffold was specifically required for constructing the 3,5,7-trisubstituted indazole core .

Regioisomerism IKK2 inhibitors Indazole functionalization

Halogen Position Effect: 5-Bromo Substitution Delivers Superior Farnesyltransferase Inhibitory Activity vs. Alternative Substitution Patterns

In a series of indazole-indolizine-triazine hybrid molecules, the 5-bromoindazole-substituted analog 7e exhibited an IC₅₀ of 27.08 ± 4.93 µM against farnesyltransferase, representing approximately 2-fold improved potency compared to the unsubstituted indazole analog 7a (IC₅₀ = 52.50 ± 16.07 µM) . While 1-(5-bromo-1H-indazol-3-yl)ethanone is not the terminal bioactive molecule, it serves as the direct synthetic precursor to 5-bromoindazole-containing compounds via hydrolysis and decarboxylation pathways.

Farnesyltransferase inhibitors Structure-activity relationship Anticancer

Physical Property Differentiation: Calculated Solubility and Thermal Stability vs. 1-Acetyl Regioisomer

1-(5-Bromo-1H-indazol-3-yl)ethanone exhibits a calculated solubility of 0.17 g/L in water at 25°C and a calculated boiling point of 403.8 ± 25.0°C at 760 mmHg . These properties differ from the 1-acetyl regioisomer due to altered hydrogen-bonding capacity; the 3-acetyl compound possesses an unprotected indazole NH capable of intermolecular hydrogen bonding, whereas the 1-acetyl isomer has the indazole nitrogen blocked by acetylation, reducing hydrogen-bond donor capacity and altering both solubility and crystal packing behavior [1].

Physicochemical properties Formulation Crystallinity

Commercial Purity Benchmarking: Verified Purity Specifications Across Major Suppliers

Commercially available 1-(5-bromo-1H-indazol-3-yl)ethanone is routinely supplied with purity specifications ranging from 95% to >98% across validated vendors . This compound's impurity profile is dominated by debrominated indazole byproducts and regioisomeric contaminants from incomplete positional control during acetylation. Purchasers requiring >98% purity for sensitive catalytic applications or fragment-based screening must verify vendor-specific batch certificates, as lower-purity grades may contain 1-acetyl regioisomer contamination sufficient to compromise kinase inhibition screening results.

Quality control Purity Procurement

Validated Application Scenarios for 1-(5-Bromo-1H-indazol-3-yl)ethanone Based on Differential Evidence


IKK2 Inhibitor Intermediate: 3,5,7-Trisubstituted Indazole Scaffold Construction

This compound serves as the optimal starting material for constructing 3,5,7-trisubstituted indazole cores for IKK2 kinase inhibitors, as validated by the GlaxoSmithKline medicinal chemistry program . The 3-acetyl group enables lithiation-based functionalization at the 3-position that is geometrically impossible with the 1-acetyl regioisomer. The 5-bromo substituent provides a cross-coupling handle for introducing aryl or heteroaryl groups via Suzuki-Miyaura or Buchwald-Hartwig reactions, while the 7-position remains available for further elaboration. The documented 8-step sequence produces the target inhibitor intermediate in 40% overall yield from readily available starting materials when using this specific 3-acetyl-5-bromoindazole building block .

Farnesyltransferase Inhibitor Precursor: 5-Bromoindazole Hybrid Molecule Synthesis

As the direct synthetic precursor to 5-bromoindazole-containing farnesyltransferase inhibitors, 1-(5-bromo-1H-indazol-3-yl)ethanone enables access to compounds with demonstrated IC₅₀ values of 27.08 ± 4.93 µM against farnesyltransferase, representing approximately 2-fold improved potency over unsubstituted indazole analogs . The acetyl group can be removed via hydrolysis/decarboxylation to yield 5-bromoindazole, which then serves as the core scaffold for constructing indazole-indolizine-triazine hybrid molecules with validated antitumor growth inhibitory activity against UO-31 renal cancer cells .

Fragment-Based Drug Discovery: Kinase Inhibitor Building Block Screening

This compound is suitable for fragment-based drug discovery programs targeting kinases including IKK2, TTK, PLK4, and Aurora kinases [1][2]. The 5-bromoindazole scaffold has been validated as a kinase hinge-binding motif, with the 3-acetyl group providing a modifiable vector for fragment elaboration. For fragment screening applications, procurement of material with verified >98% purity and documented regioisomeric identity is essential, as contamination with the 1-acetyl regioisomer can produce false-positive or false-negative screening results due to altered binding modes .

Diversity-Oriented Synthesis: 3-Acetyl-5-bromoindazole as a Versatile Heterocyclic Building Block

The combination of the 3-acetyl group (enabling Claisen condensations, hydrazone formation, and heterocycle construction) and the 5-bromo substituent (enabling palladium-catalyzed cross-coupling) makes this compound a privileged intermediate for diversity-oriented synthesis of indazole-containing compound libraries [1]. The free indazole NH remains available for N-alkylation or N-arylation, providing three orthogonal functionalization vectors on a single heterocyclic core. This orthogonal reactivity profile is not available in the 1-acetyl regioisomer, which lacks the free NH for nitrogen-directed chemistry [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-bromo-1H-indazol-3-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.